molecular formula C21H21N5O5 B2742572 N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052613-18-9

N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2742572
CAS No.: 1052613-18-9
M. Wt: 423.429
InChI Key: LNARJVUSSGFAFN-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide features a fused pyrrolo[3,4-d][1,2,3]triazole core with 4,6-dioxo functionalization. The structure is further substituted with a 4-ethoxyphenyl acetamide group at position 1 and a 4-methoxyphenyl moiety at position 5 (Figure 1). This hybrid heterocyclic system combines a triazole ring (1,2,3-triazole) fused to a pyrrolidine-dione scaffold, which is structurally distinct from simpler triazole or pyrazole derivatives. The presence of electron-donating alkoxy groups (methoxy and ethoxy) on the aryl substituents may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-3-31-16-8-4-13(5-9-16)22-17(27)12-25-19-18(23-24-25)20(28)26(21(19)29)14-6-10-15(30-2)11-7-14/h4-11,18-19H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNARJVUSSGFAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors or batch processes. These methods ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related heterocyclic analogs reported in the literature:

Compound Core Structure Substituents Reported Properties/Activities Reference
Target compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione - 4-Ethoxyphenyl (acetamide)
- 4-Methoxyphenyl (position 5)
Not explicitly reported in evidence -
5-[4-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-3-yl][1,2,4]triazolo[4,3-a]pyrimidine (12a) Triazolo[4,3-a]pyrimidine - 4-Nitrophenyl (pyrazole)
- Phenyl (pyrazole)
Synthetic intermediate
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole + pyrazole - Methylpyrazole
- Phenyl (triazole)
- Variable R groups (acetamide)
Antimicrobial activity (predicted via PASS)
AP-PROTAC-1 (triazolo-diazepine) Thieno-triazolo-diazepine - Chlorophenyl
- Dioxoisoindolinyl
- Pyrazole-diazenyl
PROTAC (protein degradation) candidate
Example 83 (pyrazolo[3,4-d]pyrimidinone) Pyrazolo[3,4-d]pyrimidinone - Dimethylamino
- Fluoro-isopropoxyphenyl
- Chromen-4-one
Kinase inhibition (implied by structure)

Key Observations:

Core Heterocycles: The target compound’s pyrrolo-triazole-dione system is distinct from triazolopyrimidines (e.g., compound 12a) or pyrazolo-pyrimidinones (e.g., Example 83). The fused dione scaffold may enhance hydrogen-bonding interactions compared to non-dione analogs .

Substituent Effects: The 4-methoxy and 4-ethoxy groups on the aryl rings contrast with the nitro group in 12a , which is electron-withdrawing. Methoxy/ethoxy substituents could improve solubility and modulate electronic effects for target engagement.

The absence of a thiol group (cf. ) may reduce off-target interactions but limit metal-binding capabilities.

Physicochemical and Spectroscopic Comparison

Table 2: Analytical Data for Selected Compounds

Compound Melting Point (°C) Mass (M+1) 1H NMR Features Reference
Target compound Not reported Not reported Expected peaks: aryl protons (δ 6.8–7.5), dione (δ 10–12) -
Example 83 (from ) 302–304 571.1988 Aromatic protons, fluorophenyl (δ 7.1–7.8)
AP-PROTAC-1 Not reported Not reported Benzyl (δ 4.5–5.0), dioxoisoindolinyl (δ 11.2)
Compound 21tg () Not reported Not reported Cyano (δ 8.1), dimethylamino (δ 2.9)
  • Spectroscopy : The target compound’s 1H NMR would likely show distinct deshielded protons from the dione (δ >10) and aryl methoxy/ethoxy signals (δ 3.7–4.2), similar to Example 83’s isopropoxy group .
  • Thermal Stability : High melting points in analogs (e.g., 302–304°C for Example 83) suggest that the target compound may also exhibit robust thermal stability due to its rigid fused core .

Biological Activity

N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure

The compound features a pyrrolo[3,4-d][1,2,3]triazole core with ethoxy and methoxy substituents that may enhance its biological properties. The following table summarizes the structural components:

ComponentDescription
Ethoxy GroupEnhances lipophilicity and potential bioactivity
Methoxy GroupMay influence binding affinity to biological targets
Pyrrolo[3,4-d][1,2,3]triazoleCore structure associated with diverse biological activities

Anticancer Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research has demonstrated that triazole derivatives can inhibit the growth of several bacterial and fungal strains. The effectiveness is often assessed using Minimum Inhibitory Concentration (MIC) assays.

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in cancer metabolism or microbial growth.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to cell death.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives showed that one compound closely related to this compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7). The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of related triazole compounds against Staphylococcus aureus and Candida albicans. Results indicated that these compounds had MIC values ranging from 8 to 32 µg/mL. The study suggested that the presence of both ethoxy and methoxy groups enhances the lipophilicity and membrane permeability of the compounds.

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